molecular formula C11H14N2O4 B12345858 Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1

Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1

Cat. No.: B12345858
M. Wt: 238.24 g/mol
InChI Key: WKEPYWCMRLLPHF-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) is a complex organic compound with the molecular formula C9H10N2O2 It is a derivative of benzoic acid, where the carboxyl group is modified with an aminoiminomethyl group and further esterified with methyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) typically involves multiple steps. One common method starts with the nitration of benzoic acid to form m-nitrobenzoic acid. This intermediate is then reduced to m-aminobenzoic acid, which undergoes further reactions to introduce the aminoiminomethyl group. The final step involves esterification with methyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and esters, depending on the specific reaction conditions .

Scientific Research Applications

Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-amino-: Similar structure but lacks the ester and aminoiminomethyl modifications.

    Methyl 3-aminobenzoate: Similar ester group but lacks the aminoiminomethyl group.

    3-Amino-4-(methylamino)benzoic acid: Contains an additional methylamino group

Uniqueness

Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

[amino-(3-methoxycarbonylphenyl)methylidene]azanium;acetate

InChI

InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4)

InChI Key

WKEPYWCMRLLPHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].COC(=O)C1=CC=CC(=C1)C(=[NH2+])N

Origin of Product

United States

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